1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea is a synthetic organic compound notable for its diverse applications in fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group and a p-tolyl group attached to a urea moiety, which contributes to its unique chemical properties. It is primarily used as an intermediate in the synthesis of various complex organic compounds and has potential therapeutic applications due to its biological activity.
The compound can be synthesized through specific chemical reactions involving 3,4-dichloroaniline and p-tolyl isocyanate, typically in organic solvents like toluene or xylene. Industrially, it may be produced via a phosgenation process involving the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate, which is then reacted with p-toluidine.
1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea belongs to the class of urea derivatives. Ureas are characterized by the functional group R1R2N-C(=O)-NR3R4, where R groups can vary widely. This particular compound is classified as an aromatic urea due to the presence of aromatic rings in its structure.
The synthesis of 1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea can be achieved through several methods:
The molecular structure of 1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically used for characterization:
1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea undergoes various chemical reactions:
Common reagents include:
The mechanism of action for 1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea primarily involves enzyme inhibition. The compound binds to specific enzymes' active sites, blocking their activity and disrupting biochemical pathways. This inhibition can lead to various biological effects depending on the target enzyme involved .
Relevant data from spectral analyses confirm the presence of functional groups typical for urea derivatives:
1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea has several applications across different scientific fields:
This compound's unique structural features contribute to its versatility in various applications within scientific research and industrial processes.
The molecular architecture of diarylureas confers three key advantages in rational drug design:
Dual Hydrogen Bonding Capacity: The urea carbonyl serves as a hydrogen bond acceptor, while the two N–H groups function as donors, enabling bidentate or tridentate binding to biological targets. This facilitates high-affinity interactions with enzyme active sites, particularly kinases and phosphatases. Computational studies of 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea predict a TPSA (Topological Polar Surface Area) of ~50-60 Ų, indicating favorable membrane permeability while retaining sufficient polarity for aqueous solubility [4].
Stereoelectronic Tunability: Substituents on the aryl rings profoundly influence electron distribution and conformational flexibility. The 3,4-dichloro substitution pattern creates an electron-deficient ring system that enhances dipole-dipole interactions and influences the compound's electron density profile. The p-tolyl group contributes moderate electron-donating effects (+I effect of methyl) that balance the electronics of the overall structure. This is reflected in calculated LogP values ranging from 1.5–3.8 across computational methods (XLOGP3: 2.65; WLOGP: 2.29; consensus LogPo/w: 2.03), indicating optimized lipophilicity for biological screening .
Conformational Restriction: Rotation around the aryl-N bonds is sterically hindered, reducing conformational entropy loss upon binding. Molecular modeling indicates that the ortho-chlorine atoms create additional torsional barriers that stabilize bioactive conformations. This is evidenced by the compound's crystallographic behavior and predicted rotatable bond count of 2 [5].
Table 1: Computational Physicochemical Profiling of 1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea
Parameter | Predicted Value | Methodology | Biological Implication |
---|---|---|---|
Consensus LogPo/w | 2.03 | Average of 5 algorithms | Optimal membrane permeability |
TPSA | 55.12 Ų | Topological calculation | Balanced absorption/permeation |
Water Solubility (LogS) | -3.02 to -3.46 | ESOL/Ali methods | Moderate aqueous solubility |
H-bond Acceptors | 1 | Molecular topology | Target interaction capability |
H-bond Donors | 2 | Molecular topology | Target interaction capability |
Rotatable Bonds | 2 | Molecular topology | Reduced entropic penalty on binding |
The 3,4-dichlorophenyl pharmacophore has evolved through distinct developmental eras:
Herbicide Origins (1960s–1980s): The 3,4-dichloroaniline motif first gained prominence in agrochemicals, notably in diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea). Its electron-withdrawing properties and resistance to metabolic degradation made it invaluable in pesticide design. Structural analogs like monomethylated derivatives (e.g., 1-(3,4-dichlorophenyl)-3-methylurea, CAS 3567-62-2) demonstrated the critical role of substituents on urea nitrogen atoms for bioactivity persistence [5] [8].
Kinase Inhibitor Revolution (1990s–Present): The discovery that diarylureas inhibit VEGF receptors (notably VEGFR-2) spurred medicinal chemistry interest in 3,4-dichlorophenyl-containing compounds. This moiety's ability to occupy hydrophobic pockets in ATP-binding sites was leveraged in sorafenib analogs. Concurrently, the p-tolyl group emerged as a bioisostere for phenyl rings, with its methyl group providing mild electron-donation without significant steric bulk. This combination created optimal π-stacking geometries in protein binding pockets [6].
Open Innovation Platforms: Contemporary development is characterized by accessibility through pharmaceutical open-innovation portals. Boehringer Ingelheim's opnMe.com, for instance, has provided researchers with targeted urea derivatives including structurally related compounds to facilitate early-stage target validation without restrictive intellectual property barriers .
1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea serves multiple specialized roles in discovery research:
Molecular Probe for Kinase Signaling Pathways: As an unoptimized lead compound, it functions as a chemical tool for investigating adenosine triphosphate (ATP)-independent inhibition mechanisms. Its diarylurea core mimics the binding mode of approved drugs like sorafenib, making it valuable for preliminary kinase profiling studies. Researchers utilize its scaffold to explore allosteric binding sites in tyrosine kinases without the complexity of advanced pharmacophores [6].
Crystallographic Co-crystallization Agent: The compound's rigidity and hydrogen-bonding capability facilitate protein co-crystallization. Its chlorine atoms provide heavy-atom markers for phase determination in X-ray crystallography, while the methyl group prevents symmetrical packing that complicates space-group assignment. This application is documented in Sigma-Aldrich's specialized chemical collection for structural biologists [1].
Metabolite Simulation in Environmental Chemistry: As a structural analog of herbicide metabolites (e.g., demethyldiuron), it enables mass spectrometry method development for environmental monitoring. Researchers employ it as a reference standard when detecting degradation products of agricultural chemicals in soil and water systems, leveraging its defined chlorine isotope pattern for sensitive detection [5] [8].
Computational Benchmarking Compound: With multiple predicted ADME parameters (high gastrointestinal absorption, blood-brain barrier penetration, and non-inhibition of major CYP450 isoforms), it serves as a validation standard for in silico prediction algorithms. Its balanced lipophilicity (LogP ~2-3) and moderate molecular weight (~280 g/mol) place it within optimal "drug-like" space for algorithm calibration [6].
Table 2: Research Application Matrix of 1-(3,4-Dichloro-phenyl)-3-p-tolyl-urea
Research Domain | Application | Rationale |
---|---|---|
Medicinal Chemistry | Kinase inhibitor scaffold prototyping | Structural mimicry of VEGFR-2 inhibitors |
Structural Biology | Protein co-crystallization agent | Heavy atoms (Cl) for phasing; H-bonding capability |
Environmental Science | Herbicide metabolite reference standard | Analog of diuron degradation products |
Computational Chemistry | ADME prediction model validation | Balanced physicochemical properties |
Chemical Synthesis | Intermediate for heterocyclic hybrids | Reactive NH groups for derivatization |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: